5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one: These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one involves several steps. One common method includes the reduction of a naphthalene derivative followed by methylation and hydroxylation reactions. The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include continuous flow reactors and advanced purification techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions and studies .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and signaling pathways. It is used in experiments to understand its role in biological systems .
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets in cells. It may act as an agonist or antagonist of certain receptors, influencing signaling pathways and cellular responses. The exact molecular targets and pathways can vary depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
5,6-Dihydroxyindole-2-carboxylic acid: A biosynthetic precursor of melanins with similar structural features.
5,6-Dihydroxy-2-methylaminotetralin: Another tetralin derivative with comparable chemical properties.
Uniqueness: 5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methylamino groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H13NO3 |
---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
5,6-dihydroxy-2-(methylamino)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H13NO3/c1-12-8-4-2-7-6(10(8)14)3-5-9(13)11(7)15/h3,5,8,12-13,15H,2,4H2,1H3 |
InChI-Schlüssel |
KVQODNTVZFTUMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCC2=C(C1=O)C=CC(=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.